molecular formula C18H18O5 B3022242 Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate CAS No. 937601-84-8

Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate

Cat. No.: B3022242
CAS No.: 937601-84-8
M. Wt: 314.3 g/mol
InChI Key: XDZACCDTGUFBKZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate is a benzoate ester derivative featuring a phenoxyethoxy linker substituted with a 3-acetyl group. This compound is of interest due to its structural versatility, which allows modifications to optimize physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 4-[2-(3-acetylphenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-13(19)15-4-3-5-17(12-15)23-11-10-22-16-8-6-14(7-9-16)18(20)21-2/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZACCDTGUFBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594778
Record name Methyl 4-[2-(3-acetylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-84-8
Record name Methyl 4-[2-(3-acetylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate typically involves the reaction of 3-acetylphenol with ethylene glycol to form 2-(3-acetylphenoxy)ethanol. This intermediate is then reacted with methyl 4-hydroxybenzoate under esterification conditions to yield the final product . The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and aromatic groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate and analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Melting Point (°C) Key Properties Reference
This compound C₁₉H₂₀O₅ 328.36 3-Acetylphenoxyethoxy chain 89–91 Moderate polarity, irritant
Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate C₁₇H₁₆O₅ 300.31 3-Formylphenoxyethoxy chain N/A Higher reactivity (aldehyde group)
Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate C₁₉H₂₀O₅ 328.36 Propoxy linker (vs. ethoxy) 89–91 Increased chain flexibility
Methyl 3-nitro-4-{2-[4-(tert-octyl)phenoxy]ethoxy}benzoate C₂₈H₃₇NO₆ 507.60 3-Nitro, 4-tert-octylphenoxyethoxy chain N/A High lipophilicity, steric bulk
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) C₂₈H₂₅N₃O₃ 451.52 Piperazine-linked quinoline-carbonyl group N/A Enhanced π-π stacking potential

Key Observations:

  • Substituent Effects: The 3-acetyl group in the target compound provides moderate electron-withdrawing effects compared to the 3-formyl derivative, which has a more reactive aldehyde group . The nitro and tert-octyl groups in the nitro-tert-octyl analog significantly enhance lipophilicity and steric hindrance, likely affecting binding interactions .
  • Complex Moieties: Piperazine-linked quinoline derivatives (e.g., C1) exhibit higher molar masses and extended conjugation systems, favoring interactions with hydrophobic protein pockets .

Stability and Reactivity

  • Ester Hydrolysis: The methyl benzoate core is susceptible to hydrolysis under acidic or basic conditions. Silyl-protected ethoxy groups (e.g., trimethylsilyl in ) enhance stability, whereas the acetyl group in the target compound may accelerate degradation via intramolecular interactions .
  • Thermal Stability: The melting point range (89–91°C) aligns with structurally similar esters, suggesting comparable thermal stability to Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate .

Biological Activity

Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O5C_{18}H_{18}O_{5}. Its structure incorporates a benzoate moiety linked to an ethoxy group and an acetylphenoxy substituent, which may contribute to its biological properties.

PropertyValue
Molecular Weight302.33 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (Octanol-Water)Not specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, as reported in various studies .

Case Study: Breast Cancer Cell Line

A specific study focused on the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at relatively low concentrations.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in modulating inflammatory responses. Research indicates that it may inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .

This compound interacts with various molecular targets within cells:

  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.
  • Caspase Activation : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death.
  • Cytokine Modulation : It may affect signaling pathways related to inflammation, reducing the expression of inflammatory mediators.
MechanismDescription
Membrane DisruptionAlters membrane integrity leading to cell lysis
Apoptosis InductionActivates caspase pathways resulting in cell death
Cytokine ModulationReduces pro-inflammatory cytokine production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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